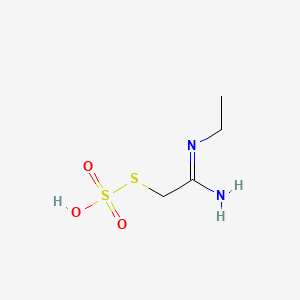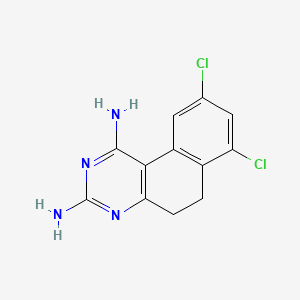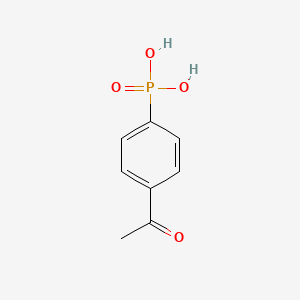![molecular formula C15H15NO3 B15195451 6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione CAS No. 60532-68-5](/img/structure/B15195451.png)
6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 288373, also known as 2-amino-6-methylbenzothiazole, is a chemical compound with the molecular formula C8H8N2S. It is a heterocyclic aromatic organic compound that contains both nitrogen and sulfur atoms in its structure. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methylbenzothiazole typically involves the reaction of o-toluidine with carbon disulfide and sulfur in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate dithiocarbamate, which then cyclizes to form the benzothiazole ring. The reaction conditions generally include heating the reaction mixture to a temperature of around 150-200°C.
Industrial Production Methods
In industrial settings, the production of 2-amino-6-methylbenzothiazole can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps such as recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-6-methylbenzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted benzothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-amino-6-methylbenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-6-methylbenzothiazole involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in antimicrobial or anticancer effects. The compound’s ability to interact with DNA and proteins also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-amino-6-methylbenzothiazole can be compared with other similar compounds such as:
- 2-amino-6-ethoxybenzothiazole
- 2-amino-6-chlorobenzothiazole
- 2-amino-6-nitrobenzothiazole
Uniqueness
The uniqueness of 2-amino-6-methylbenzothiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position of the benzothiazole ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
60532-68-5 |
|---|---|
Molekularformel |
C15H15NO3 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
6,6-dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C15H15NO3/c1-15(2)8-11-12(9-15)19-14(18)16(13(11)17)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
LIWJXTCNWJMVDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C1)OC(=O)N(C2=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


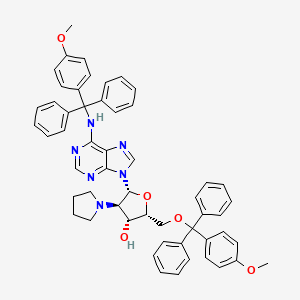
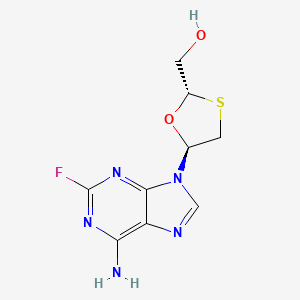
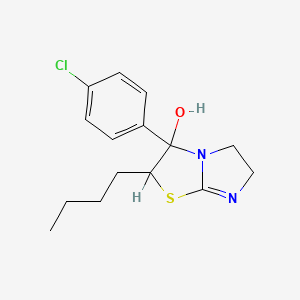

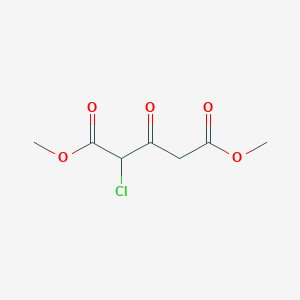
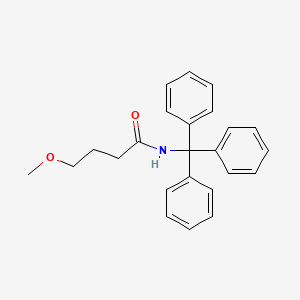
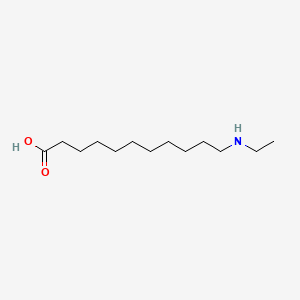
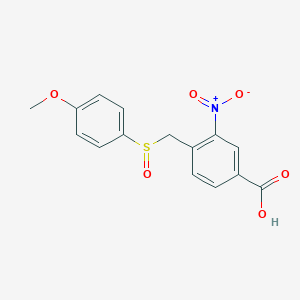
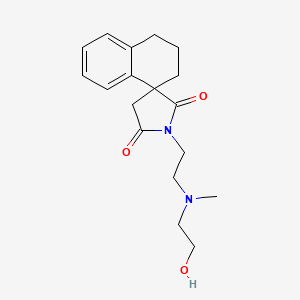
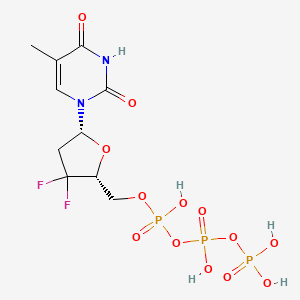
![Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt](/img/structure/B15195425.png)
